molecular formula C20H20N2O5 B2491777 N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetamide CAS No. 904011-67-2

N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetamide

Katalognummer: B2491777
CAS-Nummer: 904011-67-2
Molekulargewicht: 368.389
InChI-Schlüssel: PBDJUGINYNBVQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature and data.

  • Molecular Formula : C19H18N2O4
  • Molecular Weight : 338.36 g/mol
  • CAS Number : 903853-01-0

Research indicates that this compound may exhibit a range of biological activities, particularly in the context of neurodegenerative diseases and cancer. The benzoxazepine scaffold is known for its diverse pharmacological properties, including modulation of neurotransmitter systems and potential anti-cancer effects.

Biological Activities

  • Neuroprotective Effects :
    • Studies have suggested that compounds with a similar structure can inhibit the formation of amyloid-beta plaques, which are implicated in Alzheimer’s disease. This mechanism involves the modulation of gamma-secretase activity, thereby reducing neurotoxicity associated with amyloid-beta accumulation .
  • Anticancer Properties :
    • Preliminary data suggest that this compound may possess cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been explored in vitro, showing promise as a potential chemotherapeutic agent .
  • Anti-inflammatory Activity :
    • There is emerging evidence that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar benzoxazepine derivatives:

StudyFindings
Alzheimer's Disease Model Compounds demonstrated inhibition of amyloid precursor protein processing, leading to reduced amyloid-beta levels .
Cancer Cell Line Studies Induced apoptosis in breast and prostate cancer cell lines with IC50 values in the low micromolar range .
Inflammation Models Reduced levels of TNF-alpha and IL-6 in macrophage cultures treated with benzoxazepine derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzoxazepine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin) have been shown to inhibit cell proliferation in cancer models such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .

Case Study:
In a study published in the ACS Omega, a series of benzoxazepine derivatives were synthesized and evaluated for their anticancer properties. The results demonstrated that specific modifications to the benzoxazepine core significantly enhanced cytotoxicity against tested cancer cell lines .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase and alpha-glucosidase. These enzymes are critical in conditions such as Alzheimer's disease and Type 2 diabetes mellitus (T2DM).

Enzyme Inhibition Data:

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseCompetitive2.7
Alpha-glucosidaseNon-competitive5.0

The synthesis of sulfonamide derivatives containing the benzoxazepine moiety has shown promising results in inhibiting these enzymes, suggesting potential therapeutic applications for neurodegenerative diseases and metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin) derivatives. Modifications at various positions on the benzoxazepine ring have been systematically studied to determine their impact on biological activity.

Key Findings:

  • Substituents at the para position of the ethoxyphenyl group enhance anticancer activity.
  • The presence of electron-withdrawing groups increases enzyme inhibition potency.

Pharmacokinetic Properties

Pharmacokinetic studies are essential for evaluating the viability of N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin) as a drug candidate. Research indicates favorable absorption, distribution, metabolism, and excretion (ADME) profiles for certain derivatives.

Pharmacokinetic Data:

ParameterValue
Bioavailability75%
Half-life6 hours
MetabolismHepatic (CYP450)

These properties suggest that modifications to enhance solubility and stability can further improve the compound's therapeutic potential.

Eigenschaften

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-1,4-benzoxazepin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-3-26-15-10-8-14(9-11-15)21-18(23)12-22-19(24)13(2)27-17-7-5-4-6-16(17)20(22)25/h4-11,13H,3,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDJUGINYNBVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(OC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.